BE“GHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the
Physicochemical Properties of D-Phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: H-Phg-OH

Cat. No.: B554971

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Phenylglycine is a non-proteinogenic a-amino acid that serves as a critical chiral building
block in the synthesis of numerous pharmaceuticals.[1][2] Its unique structural and
physicochemical properties are fundamental to its utility in drug design and development,
particularly in the synthesis of semi-synthetic penicillins and cephalosporins.[3][4] This
technical guide provides a comprehensive overview of the core physicochemical properties of
D-Phenylglycine, detailed experimental protocols for their determination, and logical workflows
to guide researchers in their analyses.

Core Physicochemical Properties

The key physicochemical characteristics of D-Phenylglycine are summarized in the table below,
providing a quick reference for researchers. These properties are crucial for understanding its
behavior in various chemical and biological systems.
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Property Value Reference
Molecular Formula CsHsNO2 [11[3]
Molecular Weight 151.16 g/mol [31[5]
White crystalline powder or
Appearance [11[3]
crystals
Melting Point >300 °C (decomposes) [11[3]

Solubility in Water

0.3 g/100 mL

[3](6]

Solubility in Other Solvents

Soluble in aqueous acid and
lye; sparingly soluble in
alcohol.

[3]

pKa (predicted)

1.94+0.10

[3][6]

Optical Activity ([a]20/D)

-155° to -158° (c=1 in 1 M HCI)

[3](6]

LogP

-1.76 at 20°C

[3][6]

Density

1.2 glcm? (at 20°C)

[3][6]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of D-Phenylglycine

are outlined below. These protocols are based on standard analytical techniques for amino

acids.

Determination of Aqueous Solubility

Principle: The gravimetric method is a common and straightforward technique for determining

the solubility of a compound in a specific solvent. It involves creating a saturated solution,

separating the undissolved solid, and quantifying the dissolved solute by evaporating the

solvent and weighing the residue.

Methodology:

o Preparation of Saturated Solution:

© 2025 BenchChem. All rights reserved.

2/10

Tech Support


https://www.chemimpex.com/products/03537
https://www.chembk.com/en/chem/D(-)-alpha-Phenylglycine
https://www.chembk.com/en/chem/D(-)-alpha-Phenylglycine
https://pubchem.ncbi.nlm.nih.gov/compound/Phenylglycine_-D
https://www.chemimpex.com/products/03537
https://www.chembk.com/en/chem/D(-)-alpha-Phenylglycine
https://www.chemimpex.com/products/03537
https://www.chembk.com/en/chem/D(-)-alpha-Phenylglycine
https://www.chembk.com/en/chem/D(-)-alpha-Phenylglycine
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9413124.htm
https://www.chembk.com/en/chem/D(-)-alpha-Phenylglycine
https://www.chembk.com/en/chem/D(-)-alpha-Phenylglycine
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9413124.htm
https://www.chembk.com/en/chem/D(-)-alpha-Phenylglycine
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9413124.htm
https://www.chembk.com/en/chem/D(-)-alpha-Phenylglycine
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9413124.htm
https://www.chembk.com/en/chem/D(-)-alpha-Phenylglycine
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9413124.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Add an excess amount of D-Phenylglycine to a known volume of deionized water in a
sealed container (e.g., a screw-cap vial).

o Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-
48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be
used for this purpose.

e Separation of Undissolved Solid:
o Allow the suspension to settle.

o Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring
no solid particles are transferred. Filtration through a 0.22 um filter may be necessary.

e Quantification of Dissolved Solute:
o Transfer the clear supernatant to a pre-weighed, dry container.

o Evaporate the solvent completely under reduced pressure or in a drying oven at a
temperature that does not cause decomposition of D-Phenylglycine.

o Once the solvent is fully evaporated, re-weigh the container with the dried D-Phenylglycine
residue.

e Calculation:

o The solubility is calculated as the mass of the dissolved D-Phenylglycine divided by the
volume of the solvent used.

A logical workflow for this experimental protocol is depicted in the following diagram.
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Workflow for Determining Aqueous Solubility
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Caption: Workflow for Determining Aqueous Solubility of D-Phenylglycine.
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Determination of pKa by Titration

Principle: The pKa values of an amino acid can be determined by acid-base titration.[7] By
titrating a solution of the amino acid with a strong base (e.g., NaOH) and monitoring the pH, a
titration curve can be generated. The pKa values correspond to the pH at the midpoints of the
buffering regions.

Methodology:
o Preparation of D-Phenylglycine Solution:

o Prepare a solution of D-Phenylglycine of known concentration (e.g., 0.1 M) in deionized
water.

« Titration Setup:
o Place a known volume of the D-Phenylglycine solution in a beaker with a magnetic stir bar.
o Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
o Immerse the pH electrode in the D-Phenylglycine solution and record the initial pH.

e Titration with NaOH:

Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).

[e]

o

Add the NaOH solution in small, precise increments (e.g., 0.2 mL).

After each addition, stir the solution to ensure it is homogeneous and record the pH.

[¢]

Continue the titration until the pH has risen significantly (e.g., to pH 12).

o

o Data Analysis:

o Plot the recorded pH values against the volume of NaOH added to generate a titration
curve.

o The pKa of the carboxylic acid group (pKai) is the pH at the point where half of the first
equivalent of NaOH has been added.
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o The pKa of the amino group (pKaz) is the pH at the point where one and a half equivalents
of NaOH have been added.

The following diagram illustrates the logical steps for pKa determination.

Workflow for pKa Determination by Titration
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Caption: Workflow for pKa Determination of D-Phenylglycine by Titration.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of D-
Phenylglycine.

e Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present
in the molecule. The spectrum of D-Phenylglycine will show characteristic absorption bands
for the amino group (N-H stretching), the carboxylic acid group (O-H and C=0 stretching),
and the aromatic ring (C-H and C=C stretching).[5][8][9]

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectroscopy provide
detailed information about the carbon-hydrogen framework of the molecule. The chemical
shifts, splitting patterns, and integration of the signals in the NMR spectrum can be used to
confirm the structure of D-Phenylglycine.[5][10][11][12]

e Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of
D-Phenylglycine and to study its fragmentation patterns. The molecular ion peak in the mass
spectrum will correspond to the molecular weight of the compound.[5]

Biological Context: Relationship to Glycine
Signaling

D-Phenylglycine is a derivative of glycine, which is an important neurotransmitter in the central
nervous system. Glycine acts as an inhibitory neurotransmitter, primarily in the spinal cord and
brainstem. It is also known to be an allosteric modulator of N-methyl-D-aspartate (NMDA)
receptors, a type of ionotropic glutamate receptor crucial for synaptic plasticity and memory
formation.[3] The structural similarity of D-Phenylglycine to glycine suggests potential
interactions with these neurochemical pathways, a concept that is relevant in drug
development.

The following diagram illustrates the high-level relationship between glycine, NMDA receptors,
and potential neuronal signaling.
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Simplified Glycine-Related Signaling Concept
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Caption: Simplified concept of glycine's role in NMDA receptor modulation.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical
properties of D-Phenylglycine, along with standardized experimental protocols for their
determination. The data and methodologies presented herein are intended to be a valuable
resource for researchers, scientists, and drug development professionals working with this
important chiral intermediate. A thorough understanding of these properties is fundamental to
the successful application of D-Phenylglycine in the synthesis of novel and effective
pharmaceuticals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b554971?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

